Benzyltrimethoxysilane
Description
Benzyltrimethoxysilane is an organosilicon compound characterized by a benzyl group (C₆H₅CH₂–) attached to a silicon atom bonded to three methoxy (–OCH₃) groups. It serves as a silane coupling agent, facilitating adhesion between organic polymers and inorganic substrates. Its methoxy groups undergo hydrolysis to form silanol (–SiOH), which reacts with hydroxylated surfaces (e.g., glass, metals), while the benzyl group enhances compatibility with hydrophobic materials. Applications include coatings, adhesives, and water-repellent treatments for porous substrates .
Properties
CAS No. |
17872-99-0 |
|---|---|
Molecular Formula |
C10H16O3Si |
Molecular Weight |
212.32 g/mol |
IUPAC Name |
benzyl(trimethoxy)silane |
InChI |
InChI=1S/C10H16O3Si/c1-11-14(12-2,13-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
GQVVQDJHRQBZNG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CC1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltrimethoxysilane can be synthesized through the reaction of benzyl chloride with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the chloride group with the trimethoxysilane group.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions: Benzyltrimethoxysilane undergoes various types of chemical reactions, including hydrolysis, condensation, and polymerization.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol. This reaction is often catalyzed by acids or bases.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Polymerization: this compound can polymerize with other silanes to form complex polymeric structures.
Major Products Formed:
Silanols: Formed during hydrolysis.
Polysiloxanes: Formed during condensation and polymerization reactions.
Scientific Research Applications
Benzyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and in the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability.
Mechanism of Action
The mechanism of action of benzyltrimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s methoxy groups hydrolyze in the presence of water to form silanol groups, which can then react with hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between benzyltrimethoxysilane and analogous organosilanes.
Table 1: Comparative Analysis of this compound and Related Silanes
<sup></sup> this compound’s CAS number is inferred from structural analogs in .
<sup>*</sup> Phenyltrimethoxysilane’s data is extrapolated from .
Key Findings from Comparative Analysis:
Functional Group Impact on Reactivity :
- Methoxy (–OCH₃) groups in this compound hydrolyze faster than ethoxy (–OC₂H₅) groups in benzyltriethoxysilane, enabling quicker crosslinking in coatings .
- Chlorine in benzylchlorodimethylsilane enhances electrophilicity, making it suitable for nucleophilic substitutions in synthetic chemistry .
Structural Influence on Applications :
- Benzyl vs. Phenyl : this compound’s –CH₂– spacer improves flexibility in polymer matrices compared to phenyltrimethoxysilane’s rigid aromatic linkage .
- Halogenated Derivatives : Bromine in (11-bromoundecyl)trimethoxysilane introduces sites for further functionalization (e.g., Suzuki coupling) in advanced materials .
Thermal and Chemical Stability: Methyl-substituted silanes (e.g., benzyltrimethylsilane) lack hydrolytic reactivity, limiting their use to non-aqueous systems . Ethoxy groups in benzyltriethoxysilane provide enhanced thermal stability in high-temperature adhesives compared to methoxy analogs .
Commercial Availability and Purity :
- Benzyltriethoxysilane is available at >99% purity (industrial grade), while halogenated variants like benzylchlorodimethylsilane are typically ≥95% pure (laboratory grade) .
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